molecular formula C19H21ClFN3O B2711847 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 303091-59-0

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2711847
CAS No.: 303091-59-0
M. Wt: 361.85
InChI Key: XRCDKNHZKBZCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of similar compounds involves a Mannich reaction . The product’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Mannich reaction . This reaction is commonly used in the synthesis of biologically active compounds .

Scientific Research Applications

Chemical Synthesis and Biological Potentials

A study by Mehta et al. (2019) details the synthesis of related piperazine-1-yl acetamide derivatives and explores their antimicrobial and anticancer activities. These derivatives were synthesized, and their structures confirmed by various spectral and physicochemical characteristics. Their antimicrobial activity was assessed using the tube dilution technique, showing significant antimicrobial activity for some compounds. Additionally, their anticancer activity was evaluated through the MTT assay, with certain compounds demonstrating promising anticancer activities. This suggests the potential utility of similar acetamide derivatives in designing new antimicrobial and anticancer agents (Mehta et al., 2019).

Antiproliferative and Enzyme Inhibition Properties

Another relevant study involves the synthesis and evaluation of thiazole-piperazines for their anticholinesterase activity, highlighting the potential of piperazine derivatives in addressing diseases related to enzyme dysfunction. The compounds showed significant inhibitory activity against the acetylcholinesterase enzyme, suggesting their potential as therapeutic agents for diseases like Alzheimer's (Yurttaş et al., 2013).

Synthesis and Pharmacological Evaluation

Verma et al. (2017) synthesized a series of piperazin-1-yl acetamide derivatives, evaluating their anxiolytic and skeletal muscle relaxant activities. The compounds were confirmed via spectral and physicochemical analyses, with molecular docking studies suggesting their potential action on GABAA receptors. This indicates the versatility of such compounds in developing central nervous system (CNS) agents (Verma et al., 2017).

Mechanism of Action

The compound exhibits high specific affinity for histamine H1 receptor . This suggests that it may act by blocking the action of histamine, a substance in the body that causes allergic symptoms .

Safety and Hazards

This compound is classified as a potential carcinogen . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

Future research could focus on further exploring the biological activity of this compound. For instance, its anticancer activity was assessed at distinct concentrations using MTT assay . Additionally, selective compounds with antifungal activity could be potential agents in industrial mycology and microbiology especially if they prove to have low cytotoxicity in humans and animals .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O/c1-14-5-6-16(21)12-18(14)22-19(25)13-23-7-9-24(10-8-23)17-4-2-3-15(20)11-17/h2-6,11-12H,7-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCDKNHZKBZCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.